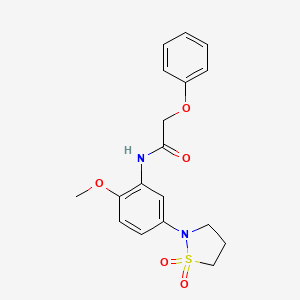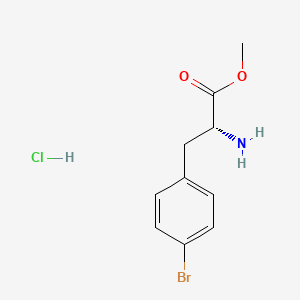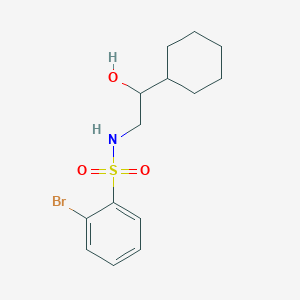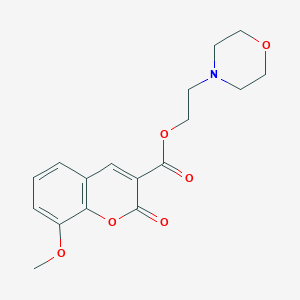
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate, also known as MOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOC is a heterocyclic compound that belongs to the class of coumarin derivatives.
Mécanisme D'action
The mechanism of action of 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate is not fully understood. However, studies have suggested that 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate inhibits the proliferation of cancer cells and induces apoptosis. 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate is also highly soluble in organic solvents, which makes it easy to use in various assays. However, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate also has low aqueous solubility, which limits its use in aqueous-based assays.
Orientations Futures
There are several future directions for research on 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate. One direction is to investigate the structure-activity relationship of 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate and its derivatives to identify compounds with improved pharmacological properties. Another direction is to study the mechanism of action of 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate in more detail to understand its biological activity. Additionally, future research could focus on the development of new drug delivery systems for 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate to improve its bioavailability and efficacy. Finally, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate could be used as a building block to synthesize new materials with unique properties.
Méthodes De Synthèse
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate can be synthesized using various methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of 8-methoxy-2-oxochromene-3-carboxylic acid with morpholine and ethyl cyanoacetate in the presence of a catalyst such as piperidine. The Michael addition reaction involves the reaction of 8-methoxy-2-oxochromene-3-carboxylic acid with morpholine and ethyl acrylate in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In drug discovery, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been used as a lead compound to design and develop new drugs with improved pharmacological properties. In material science, 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has been used as a building block to synthesize new materials with unique properties.
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-21-14-4-2-3-12-11-13(17(20)24-15(12)14)16(19)23-10-7-18-5-8-22-9-6-18/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAIMRJFDBOBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)
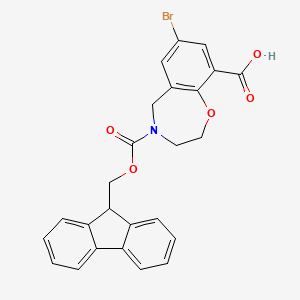
![4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile](/img/structure/B2588551.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2588552.png)

![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)

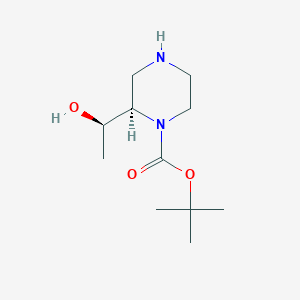
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide](/img/structure/B2588561.png)
![N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2588564.png)
